1-Dodecanoyl-2-thiourea

Description

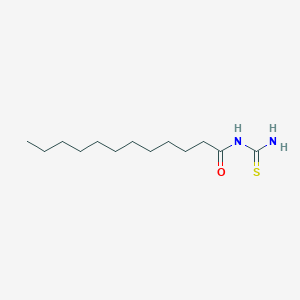

Structure

2D Structure

3D Structure

Properties

CAS No. |

86310-65-8 |

|---|---|

Molecular Formula |

C13H26N2OS |

Molecular Weight |

258.43 g/mol |

IUPAC Name |

N-carbamothioyldodecanamide |

InChI |

InChI=1S/C13H26N2OS/c1-2-3-4-5-6-7-8-9-10-11-12(16)15-13(14)17/h2-11H2,1H3,(H3,14,15,16,17) |

InChI Key |

HQWHWMJZCIBUFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Dodecanoyl 2 Thiourea and Its Analogues

General Synthetic Strategies for Acyl Thiourea (B124793) Construction

The construction of the acyl thiourea moiety can be achieved through several reliable synthetic pathways. These methods are broadly applicable and can be adapted for the synthesis of a wide range of acyl thiourea derivatives.

Reaction of Acyl Chlorides with Thiocyanate (B1210189) Salts and Amines

A prevalent method for synthesizing N-acyl thioureas involves the reaction of an acyl chloride with a thiocyanate salt, typically ammonium (B1175870) or potassium thiocyanate, to form an in situ acyl isothiocyanate intermediate. nih.govarkat-usa.orgrsc.org This highly reactive intermediate is then treated with a primary or secondary amine to yield the desired N-acyl thiourea. nih.govmdpi.com The reaction is commonly carried out in a dry solvent such as acetone (B3395972) or acetonitrile (B52724). rsc.orgconicet.gov.ar

This two-step, one-pot synthesis is efficient and versatile. uran.ua The initial step is the formation of the acyl isothiocyanate through the displacement of the chloride ion by the thiocyanate anion. The subsequent nucleophilic attack of the amine on the central carbon atom of the isothiocyanate group leads to the final product. nih.govmdpi.com The use of phase-transfer catalysts like polyethylene (B3416737) glycol (PEG-400) or tetra-n-butylammonium bromide (TBAB) can enhance the reaction rate and yield, particularly in heterogeneous reaction mixtures. nih.govtandfonline.com

For instance, a general procedure involves refluxing a mixture of the acyl chloride and ammonium thiocyanate in anhydrous acetone. mdpi.comnih.gov After the formation of the isothiocyanate, a solution of the appropriate amine is added, and the mixture is further refluxed to complete the reaction. mdpi.comnih.gov The product is then typically isolated by precipitation in cold water. nih.gov

Nucleophilic Addition of Amines to Acyl Isothiocyanates

The direct reaction between a pre-formed or in situ generated acyl isothiocyanate and an amine is a cornerstone for the synthesis of N-substituted acyl thioureas. rsc.orgclockss.org This method's success hinges on the high electrophilicity of the carbon atom in the isothiocyanate group, which readily undergoes nucleophilic attack by the amine. nih.govmdpi.com

The reaction mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the central carbon of the -N=C=S group. mdpi.com This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, resulting in the formation of the thiourea linkage. The reaction is generally fast and proceeds under mild conditions, often at room temperature. tandfonline.com A wide variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be used, allowing for the synthesis of a diverse library of acyl thiourea derivatives. nih.govmdpi.comnih.gov

Condensation Reactions Involving Thiourea and Carboxyl Chlorides

Another approach to synthesizing acyl thioureas involves the direct condensation of thiourea with a carboxylic acid chloride. tubitak.gov.trresearchgate.net This method can lead to the formation of mono- or di-acylated thioureas depending on the stoichiometry of the reactants. For the synthesis of 1,3-di-substituted thioureas, a molar ratio of 1:2 (thiourea to acyl chloride) is typically employed. tubitak.gov.trresearchgate.net

The reaction involves the nucleophilic attack of the sulfur or nitrogen atoms of thiourea on the electrophilic carbonyl carbon of the acyl chloride. This method has been utilized for the preparation of a series of 1,3-dialkyloyl thioureas, where fatty acid chlorides were added dropwise to a stoichiometric amount of thiourea. tubitak.gov.trresearchgate.net

One-Pot Synthetic Approaches to Thiourea Derivatives

One-pot syntheses have gained significant traction due to their efficiency, reduced waste, and simplified procedures. uran.ua In the context of acyl thioureas, one-pot methods often combine the formation of the acyl isothiocyanate and its subsequent reaction with an amine in a single reaction vessel. researchgate.nettandfonline.com

A typical one-pot procedure involves reacting an acyl chloride with a thiocyanate salt (like potassium or ammonium thiocyanate) in a suitable solvent to generate the acyl isothiocyanate in situ. researchgate.netingentaconnect.com Without isolating the intermediate, an amine is then introduced to the reaction mixture, leading to the formation of the final N-acyl thiourea product. researchgate.net These reactions can be facilitated by phase-transfer catalysts or microwave irradiation to improve yields and shorten reaction times. arkat-usa.orgtandfonline.com

| Reaction Type | Key Reactants | Intermediate | Key Features |

| Acyl Chloride, Thiocyanate, and Amine | Acyl Chloride, Thiocyanate Salt, Amine | Acyl Isothiocyanate | Two-step, one-pot synthesis; versatile for N-substituted derivatives. |

| Nucleophilic Addition | Acyl Isothiocyanate, Amine | None | Direct and generally fast reaction under mild conditions. |

| Condensation | Thiourea, Acyl Chloride | - | Can produce mono- or di-acylated products. |

| One-Pot Synthesis | Acyl Chloride, Thiocyanate Salt, Amine | In situ Acyl Isothiocyanate | Efficient, reduced workup, often uses catalysts. |

Targeted Synthesis of 1-Dodecanoyl-2-thiourea and its N-Substituted Analogues

The synthesis of this compound, also known as lauroyl thiourea, and its derivatives employs the general strategies outlined above, with specific modifications to accommodate the long alkyl chain of the lauroyl group.

Specific Protocols for Lauroyl Thiourea (Dodecanoyl Thiourea) Synthesis

The synthesis of N-substituted lauroyl thioureas has been successfully achieved by reacting lauroyl chloride with ammonium thiocyanate in acetone to generate dodecanoyl isothiocyanate. asianpubs.orgiium.edu.my This intermediate is then reacted with various amino acids to produce a series of new lauroyl thiourea amino acid derivatives. asianpubs.orgiium.edu.my For example, the reaction of dodecanoyl isothiocyanate with β-alanine, valine, glycine, and phenylalanine has been reported. asianpubs.orgiium.edu.my

In a specific protocol, lauroyl chloride is combined with ammonium thiocyanate in acetone, and the resulting mixture is then treated with an amino acid to yield the corresponding N-(dodecanoyl)thiourea derivative. asianpubs.orgiium.edu.my

Another documented synthesis involves the condensation of fatty acid acyl chlorides, including lauroyl chloride, with thiourea to prepare 1,3-didodecanoyl thiourea. tubitak.gov.trresearchgate.net This was achieved by first converting lauric acid to lauroyl chloride using sulfurous oxychloride. tubitak.gov.trresearchgate.net The resulting lauroyl chloride was then reacted with thiourea in a 2:1 molar ratio. tubitak.gov.trresearchgate.net

Furthermore, dodecanoyl isothiocyanate has been utilized as a building block in the synthesis of various heterocyclic compounds, starting with its reaction with anthranilic acid to form thiourea derivatives. researchgate.net

| Precursor | Reagents | Product | Reference |

| Lauroyl Chloride | 1. NH4SCN, Acetone2. Amino Acid | N-(dodecanoyl)thiourea amino acid derivative | asianpubs.org, iium.edu.my |

| Lauric Acid | 1. SOCl22. Thiourea (1:2 molar ratio) | 1,3-didodecanoyl thiourea | tubitak.gov.tr, researchgate.net |

| Dodecanoyl Isothiocyanate | Anthranilic Acid | 2-(3-dodecanoylthioureido)benzoic acid | researchgate.net |

Incorporation of Diverse Amine and Acid Moieties

The structural framework of long-chain acyl thioureas, including this compound, allows for significant molecular diversity. This is primarily achieved by varying the amine and carboxylic acid precursors during synthesis, enabling the creation of analogues with tailored properties.

The most prevalent synthetic route involves the reaction of an acyl isothiocyanate with a primary amine. conicet.gov.arunlp.edu.ar The acyl isothiocyanate is typically generated in situ from the corresponding acyl chloride (e.g., dodecanoyl chloride) and a thiocyanate salt, such as potassium or ammonium thiocyanate. conicet.gov.arunlp.edu.ar This reactive intermediate is then treated with a diverse range of amines to yield the target acyl thiourea.

Amine Moiety Variation: A wide variety of amines can be used in this condensation step, leading to a large library of N'-substituted acyl thioureas.

Aromatic Amines: Substituted anilines are commonly employed to synthesize 1-acyl-3-arylthioureas. For instance, long-chain carboxylic acids have been converted to their corresponding isothiocyanates and reacted with various substituted anilines to produce compounds like 1-(substituted)phenyl-3-tetradecanoylthioureas. researchgate.net

Amino Acids: The methodology has been extended to include amino acids, resulting in acyl thiourea derivatives with peptide-like structures. asianpubs.org A study detailed the synthesis of new lauroyl thiourea derivatives by reacting lauroyl chloride and ammonium thiocyanate with simple amino acids such as glycine, valine, β-alanine, and phenylalanine. asianpubs.org

Heterocyclic Amines: Heterocyclic amines are also viable nucleophiles in this reaction. New N-acyl thiourea derivatives have been synthesized by reacting an in situ generated isothiocyanate with various heterocyclic amines, including those containing thiazole (B1198619) and pyridine (B92270) rings. nih.govmdpi.com

Acid Moiety Variation: Similarly, the long-chain acyl group can be readily exchanged by starting with different carboxylic acids. This allows for the synthesis of acyl thiourea analogues with varying chain lengths and functionalities.

Long-Chain Fatty Acids: Researchers have synthesized series of N-acyl thioureas derived from myristic acid (C14) and palmitic acid (C16), which are structurally similar to dodecanoic acid (C12). researchgate.net

Dicarboxylic Acids: The synthesis has been adapted for dicarboxylic acids, such as adipic acid (a C6 dicarboxylic acid) and pimelic acid (a C7 dicarboxylic acid), to create novel acyl thiourea derivatives. mdpi.com

The versatility of this synthetic approach is summarized in the table below, showcasing the diversity of building blocks that can be used.

| Acyl Group Source (Acid) | Amine Moiety | Resulting Analogue Class |

| Dodecanoic Acid | Substituted Anilines | N'-Aryl-N-dodecanoylthioureas researchgate.net |

| Dodecanoic Acid | Amino Acids (Glycine, Valine, etc.) | Dodecanoyl thiourea amino acid derivatives asianpubs.org |

| Tetradecanoic Acid | Substituted Anilines | 1-(substituted)phenyl-3-tetradecanoylthioureas researchgate.net |

| Palmitic Acid | Substituted Anilines | N-Acyl thioureas derived from palmitic acid researchgate.net |

| Adipic Acid | Various Amines | Adipoyl thiourea derivatives mdpi.com |

| 2-((4-methoxyphenoxy)methyl)benzoic acid | Heterocyclic Amines (thiazole, pyridine) | N-Acyl thiourea derivatives with heterocyclic rings mdpi.com |

Optimization of Reaction Conditions and Yield for Dodecanoyl Thiourea Synthesis

Achieving high yields in the synthesis of dodecanoyl thiourea and its analogues is critical for both laboratory-scale research and potential larger-scale production. Researchers have investigated several parameters to optimize these reactions.

The standard synthesis involves condensing an acid chloride with a thiocyanate salt, followed by reaction with an amine. nih.gov Key areas for optimization include the choice of catalyst, solvent, temperature, and reaction time.

Phase-Transfer Catalysis: One significant improvement in the synthesis of N-acyl thioureas is the use of phase-transfer catalysts. In a study synthesizing N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide, the use of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst dramatically improved the reaction yield from 41% to 76%. mdpi.com These catalysts facilitate the transfer of the thiocyanate anion from the solid or aqueous phase to the organic phase where the acyl chloride is present, accelerating the formation of the acyl isothiocyanate intermediate. mdpi.com

Solvent and Temperature: The choice of solvent is crucial, with dry acetone or acetonitrile being the most commonly used. conicet.gov.arunlp.edu.ar The reaction is typically conducted under reflux or at elevated temperatures to ensure completion. mdpi.com However, optimization studies have explored various conditions. For example, in a continuous-flow synthesis of thioureas, reactions were optimized by adjusting temperature, showing that 80 °C led to higher yields and shorter reaction times compared to 60 °C. researchgate.net

The following table summarizes key optimization parameters and their observed effects from various studies on thiourea synthesis.

| Parameter | Variation/Condition | System | Observed Effect |

| Catalyst | With vs. Without Tetrabutylammonium Bromide (TBAB) | N-Acyl Thiourea Synthesis | Yield increased from 41% to 76% with TBAB. mdpi.com |

| Temperature | 60 °C vs. 80 °C | Continuous-Flow Thiourea Synthesis | Reaction at 80 °C resulted in a higher yield (91%) in a shorter time compared to 60 °C (81%). researchgate.net |

| Solvent | Dry Acetone | N-Acyl Thiourea Synthesis | Commonly used, provides a suitable medium for the reaction of acyl isothiocyanate with amines. conicet.gov.arrsc.org |

| Reaction Time | 1 hour (intermediate formation) + 2 hours (final product) | N-Acyl Thiourea Synthesis | Standard procedure to ensure completion of both reaction steps. mdpi.com |

Green Chemistry Approaches in Long-Chain Acyl Thiourea Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For long-chain acyl thioureas, this has translated into the adoption of green chemistry principles such as the use of alternative energy sources, greener solvents, and catalytic systems.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov The synthesis of thiourea derivatives under microwave conditions can lead to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govgrafiati.com For example, a variety of symmetrical and unsymmetrical disubstituted thioureas have been rapidly prepared in a solventless system using magnesium oxide (MgO) as a solid support under microwave irradiation. nih.gov This approach not only speeds up the reaction but also eliminates the need for volatile organic solvents.

Aqueous Media and One-Pot Syntheses: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. An efficient one-pot method for synthesizing di- and trisubstituted thiourea derivatives from amines and carbon disulfide in an aqueous medium has been developed. researchgate.net While this specific route differs from the more common isothiocyanate method, it highlights the feasibility of using water as a reaction medium for thiourea synthesis. researchgate.net One-pot procedures, where reactants are added sequentially in a single flask, are also considered green as they reduce waste and improve efficiency by eliminating the need to isolate intermediates. arkat-usa.org

Heterogeneous and Reusable Catalysts: The use of heterogeneous catalysts is another cornerstone of green chemistry. These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. Fe2O3 nanoparticles have been successfully employed as a heterogeneous catalyst for the synthesis of acyl thioureas from in situ generated acyl isothiocyanates and amino acid esters, producing good yields. rsc.org

These green approaches offer significant advantages over traditional methods, paving the way for more sustainable production of this compound and its analogues.

Spectroscopic and Structural Characterization Techniques for 1 Dodecanoyl 2 Thiourea Derivatives

Advanced Spectroscopic Methods

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in 1-dodecanoyl-2-thiourea derivatives. The analysis of the infrared spectrum reveals characteristic absorption bands corresponding to specific vibrational modes of the molecule.

In the synthesis of 1,3-didodecanoyl thiourea (B124793), the disappearance of hydroxyl absorption peaks between 3410 and 3550 cm⁻¹, which are present in the lauric acid reactant, confirms the formation of the product. researchgate.net For N-decanoyl-N'-pyridinethiourea derivatives, key stretching vibrations are observed for ν(N-H) at approximately 3353.7 cm⁻¹, ν(C=O) around 1669.4 cm⁻¹, ν(C-N) near 1187.7 cm⁻¹, and ν(C=S) at about 796.1 cm⁻¹. analis.com.my Similarly, for 1-(4-chlorophenyl)-3-dodecanoylthiourea, characteristic peaks are found at 3240.3 and 3193.5 cm⁻¹ for N-H stretching, 3037.5 cm⁻¹ for aromatic C-H stretching, 2916.9 and 2849.0 cm⁻¹ for aliphatic C-H stretching, and 1686.3 cm⁻¹ for the C=O group. ias.ac.in

The FTIR spectrum of 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea shows multiple NH bands at 3233 and 3193 cm⁻¹, C-H stretching at 2920 and 2849 cm⁻¹, and a carbonyl absorption at 1695 cm⁻¹. jst.go.jp These spectral data provide clear evidence for the presence of the core functional groups that define the this compound structure.

Table 1: Characteristic FTIR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Derivative |

| N-H | 3353.7 | N-decanoyl-N'-pyridinethiourea analis.com.my |

| C=O | 1669.4 | N-decanoyl-N'-pyridinethiourea analis.com.my |

| C-N | 1187.7 | N-decanoyl-N'-pyridinethiourea analis.com.my |

| C=S | 796.1 | N-decanoyl-N'-pyridinethiourea analis.com.my |

| N-H | 3240.3, 3193.5 | 1-(4-chlorophenyl)-3-dodecanoylthiourea ias.ac.in |

| C=O | 1686.3 | 1-(4-chlorophenyl)-3-dodecanoylthiourea ias.ac.in |

| NH | 3233, 3193 | 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea jst.go.jp |

| C=O | 1695 | 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea jst.go.jp |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the different chemical environments of protons in a molecule. In this compound derivatives, the long alkyl chain gives rise to characteristic signals. For instance, in 1-(4-chlorophenyl)-3-dodecanoylthiourea, the terminal methyl (CH₃) protons appear as a triplet at 0.87–0.91 ppm, while the methylene (B1212753) (CH₂) protons of the long chain form a multiplet at 1.28–1.34 ppm. ias.ac.in The methylene group adjacent to the carbonyl group appears as a triplet at 2.37–2.42 ppm. ias.ac.in The N-H protons are typically observed as singlets at higher chemical shifts, for example, at 8.89 ppm and 12.48 ppm in 1-(4-chlorophenyl)-3-dodecanoylthiourea. ias.ac.in

In N-decanoyl-N'-pyridinethiourea derivatives, the methyl protons are seen as a singlet at 0.85 ppm, and the methylene protons appear as a multiplet between 1.2 and 1.45 ppm. analis.com.my The N-H protons in these derivatives resonate at around 9.1-9.15 ppm and 10.25-10.35 ppm. analis.com.my The Human Metabolome Database also lists experimental ¹H NMR data for similar structures, showing signals in the range of 4.2-4.3 ppm in an aqueous solvent. hmdb.ca

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Protons | 1-(4-chlorophenyl)-3-dodecanoylthiourea ias.ac.in | N-decanoyl-N'-pyridinethiourea analis.com.my |

| CH₃ | 0.87–0.91 (t) | 0.85 (s) |

| CH₂ (chain) | 1.28–1.34 (m) | 1.2-1.45 (m) |

| CH₂ (adjacent to C=O) | 2.37–2.42 (t) | - |

| Ar-H | 7.28–7.39 (d), 7.61–7.765 (d) | 6.65-7.95 (m) |

| NH | 8.89 (s), 12.48 (s) | 9.1-9.15 (s), 10.25-10.35 (s) |

(s = singlet, t = triplet, m = multiplet, d = doublet)

¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. For 1-(4-chlorophenyl)-3-dodecanoylthiourea, the carbonyl carbon (C=O) resonates at 174.4 ppm, and the thiocarbonyl carbon (C=S) is found at 178.4 ppm. ias.ac.in The carbons of the long alkyl chain appear in the range of 14.1 to 37.4 ppm, while the aromatic carbons are observed between 125.4 and 135.9 ppm. ias.ac.in

For N-decanoyl-N'-pyridinethiourea derivatives, the methyl carbon is at 14.41 ppm, and the methylene carbons are in the 29-31 ppm range. analis.com.my The aromatic carbons resonate between 110 and 165 ppm, with the carbonyl carbon at 169 ppm and the thiocarbonyl carbon at 176 ppm. analis.com.my These distinct chemical shifts allow for the unambiguous assignment of each carbon atom in the molecular structure.

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Carbon | 1-(4-chlorophenyl)-3-dodecanoylthiourea ias.ac.in | N-decanoyl-N'-pyridinethiourea analis.com.my |

| CH₃ | 14.1 | 14.41 |

| CH₂ (chain) | 22.7–37.4 | 29-31 |

| Aromatic | 125.4–135.9 | 110-165 |

| C=O | 174.4 | 169 |

| C=S | 178.4 | 176 |

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aggregation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. For 1-(4-chlorophenyl)-3-dodecanoylthiourea in ethanol (B145695), absorption peaks are observed at 250 nm and 302 nm. ias.ac.in The electronic spectra of thiocarbonyl compounds like thiourea generally show absorptions corresponding to n → π* and π → π* transitions. doi.org The study of UV-Vis spectra at different concentrations can also be used to determine the critical micelle concentration (CMC) of surfactant-like thiourea derivatives, indicating their aggregation behavior. ias.ac.in The absorbance of 1-(4-chlorophenyl)-3-dodecanoylthiourea is also shown to be sensitive to pH changes. ias.ac.in

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the fragmentation patterns of molecules. For this compound, the molecular weight is 258.429 g/mol . sigmaaldrich.com In the mass spectrum of 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea, the molecular ion peak (M⁺) is observed at m/z 419, confirming its molecular weight. jst.go.jp The fragmentation patterns observed in the mass spectra of thiourea derivatives provide valuable structural information. For example, the mass spectrum of a phthalimidoacyl thiourea derivative shows fragmentation pathways that include the loss of water or HNCO, leading to characteristic fragment ions.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed empirical formula. A close agreement, typically within ±0.4%, is considered strong evidence for the successful synthesis and purity of the target compound. nih.gov This method is fundamental in the characterization of novel this compound derivatives. farmaciajournal.comsioc-journal.cn

Research on various acylthiourea derivatives consistently reports the use of elemental analysis to confirm their structure. For instance, studies on N-aroyl-N′-alkyl/arylthioureas and N,N-disubstituted-N′-acylthioureas rely on this method for structural validation. mdpi.comunesp.br In the synthesis of new lauroyl (dodecanoyl) thiourea derivatives, such as those linked to amino acids, elemental analysis serves as a primary characterization step alongside spectroscopic methods. researchgate.net

The following table presents representative elemental analysis data for several N-acylthiourea derivatives, illustrating the comparison between calculated and experimentally found values.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

| N-Benzoyl-N′-(4′-cyanophenyl)thiourea | C₁₅H₁₁N₃OS | C | 64.04 | 63.96 | mdpi.com |

| H | 3.94 | 3.98 | mdpi.com | ||

| N | 14.94 | 14.82 | mdpi.com | ||

| S | 11.40 | 11.60 | mdpi.com | ||

| N-(4-Nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea | C₁₅H₁₀N₄O₃S | C | 55.21 | 55.13 | mdpi.com |

| H | 3.09 | 3.05 | mdpi.com | ||

| N | 17.17 | 17.10 | mdpi.com | ||

| S | 9.83 | 10.02 | mdpi.com | ||

| N-Decanoyl-N'-pyridinethiourea (general) | C₁₆H₂₅N₃OS | C | 62.50 | - | researchgate.net |

| H | 8.20 | - | researchgate.net | ||

| N | 13.67 | - | researchgate.net | ||

| S | 10.43 | - | researchgate.net |

Note: "Found (%)" values for N-Decanoyl-N'-pyridinethiourea were confirmed by the researchers but specific experimental results were not detailed in the referenced abstract. researchgate.net

X-ray Diffraction (XRD) for Crystal Structure Elucidation (if applicable to derivatives)

Numerous studies on acylthiourea derivatives have utilized single-crystal XRD to elucidate their structures. eurjchem.comksu.edu.tr For example, the crystal structure of N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea was determined to be a monoclinic system with the space group P2₁. eurjchem.com Similarly, detailed crystallographic investigations of other acylthioureas have revealed that the molecular configuration is often stabilized by intramolecular hydrogen bonds, such as between the N-H group and the carbonyl oxygen (N–H···O). acs.org The crystal packing is further stabilized by a network of intermolecular hydrogen bonds, which can involve the thiocarbonyl sulfur atom (C=S). mdpi.comresearchgate.net

The table below summarizes crystallographic data obtained for several acylthiourea derivatives, showcasing the type of detailed structural information that can be obtained through XRD analysis.

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Key Structural Features | Reference |

| N,N-Diphenyl-N'-(thiophene-2-carbonyl)-thiourea | Monoclinic | P2₁ | a=11.7469(5) Å, b=6.0849(2) Å, c=12.5792(6) Å, β=117.736(7)° | - | eurjchem.com |

| N-Benzoyl-N′-(4′-cyanophenyl)thiourea | Monoclinic | P2₁/c | a=10.052(3) Å, b=10.150(2) Å, c=14.153(4) Å, β=101.59(3)° | Intramolecular C=O···H-N hydrogen bond; Intermolecular C=S···H-N and C=S···H-C interactions. | mdpi.comresearchgate.net |

| 1-(4-Chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea | Triclinic | Pī | - | Intramolecular N-H···O hydrogen bond; Strong delocalization of electron pair on nitrogen. | rsc.org |

| N-((5-Bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide | Monoclinic | P2₁/n | - | - | ksu.edu.tr |

| N-(3,4-Dichlorophenyl)-N′-decanoylthiourea | - | - | - | Structure stabilized by intermolecular N-H···S hydrogen bonds. | researchgate.net |

Note: Specific unit cell parameters were not available in all cited abstracts.

Computational and Theoretical Investigations of 1 Dodecanoyl 2 Thiourea

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are essential for elucidating the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and orbital energies. These calculations have been widely applied to acyl thiourea (B124793) derivatives to understand their stability and reactivity.

Density Functional Theory (DFT) is a prevalent computational method used to investigate the electronic and geometric characteristics of molecules like 1-dodecanoyl-2-thiourea. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), are employed to determine the optimized molecular geometry, including key bond lengths and angles. researchgate.netmdpi.comdntb.gov.ua

These studies typically analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.netresearchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.net For thiourea derivatives, the distribution of HOMO and LUMO is often centered on the thiourea moiety, indicating its role as the primary site for chemical reactions. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dntb.gov.uaresearchgate.net In acyl thioureas, the negative potential is typically localized around the electronegative oxygen and sulfur atoms, identifying them as likely sites for electrophilic interaction.

Table 1: Representative Theoretical Parameters from DFT Calculations for Acyl Thiourea Scaffolds

| Parameter | Description | Typical Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | Relates to chemical stability and reactivity. researchgate.net |

| Dipole Moment | Measure of molecular polarity | Influences intermolecular interactions and solubility. aip.org |

| Atomic Charges | Charge distribution on individual atoms | Helps identify reactive sites within the molecule. researchgate.net |

This table presents generalized parameters and their significance as derived from typical DFT studies on thiourea derivatives.

The acyl thiourea scaffold [R-C(O)NHC(S)NHR'] exhibits significant conformational flexibility, which is crucial for its biological function. rsc.orgscience.gov Theoretical calculations have shown that the central –C(O)NHC(S)NH– group can adopt several conformations depending on the rotation around the acyl-N and adjacent N-C bonds. conicet.gov.ar

For mono-substituted acyl thioureas like this compound, the most stable conformation is typically a planar or near-planar "S" shape. conicet.gov.arresearchgate.net This arrangement is characterized by the carbonyl (C=O) and thiocarbonyl (C=S) groups pointing in opposite directions. conicet.gov.arresearchgate.net The stability of this conformer is attributed to the formation of a strong intramolecular N–H···O=C hydrogen bond, which creates a pseudo-six-membered ring. researchgate.netcapes.gov.brconicet.gov.ar This intramolecular interaction is confirmed by Natural Bond Orbital (NBO) analysis, which reveals a stabilizing hyperconjugative interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the N-H group (lpO → σ*(N–H)). researchgate.net In contrast, the non-planar "U" form is generally higher in energy for these compounds. conicet.gov.ar

Ab Initio and Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions with their environment. nih.govplos.org For compounds like this compound, MD simulations can provide insights into their flexibility, conformational changes, and binding stability with biological targets such as proteins or DNA. nih.govresearchgate.net

In the context of drug design, MD simulations can assess the stability of a ligand-receptor complex predicted by molecular docking. researchgate.net These simulations model the movement of atoms over time, allowing researchers to analyze parameters like root-mean-square deviation (RMSD) to confirm the stability of the binding pose and root-mean-square fluctuation (RMSF) to identify flexible regions of the complex. researchgate.net For long-chain derivatives, simulations can also model how the aliphatic chain adapts its conformation within a binding pocket, which is critical for optimizing hydrophobic interactions.

Theoretical Studies on Intermolecular Interactions and Aggregation Behavior of Long-Chain Thiourea Derivatives

The long dodecanoyl chain in this compound significantly influences its intermolecular interactions and aggregation behavior. Theoretical studies, complemented by experimental data from X-ray crystallography, reveal the dominant non-covalent forces that govern its crystal packing.

A key interaction in the crystal structure of acyl thioureas is the formation of centrosymmetric dimers through intermolecular N–H···S=C hydrogen bonds. researchgate.netconicet.gov.ar This interaction creates a characteristic R²₂(8) ring motif, which is a robust synthon in the supramolecular assembly of these compounds. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. patsnap.comwikipedia.org Computational modeling plays a vital role in modern SAR, using techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to guide the design of more potent and selective molecules. patsnap.comwikipedia.org

For thiourea derivatives, computational SAR studies have been instrumental in identifying key structural features required for specific biological activities. uran.uanih.gov Molecular docking simulations predict the preferred binding orientation of a ligand within the active site of a biological target, such as an enzyme or receptor. researchgate.netfip.org These studies have shown that the thiourea moiety often acts as a bidentate ligand, coordinating with metal ions or forming hydrogen bonds with amino acid residues through its sulfur and oxygen atoms. rsc.org

In the case of this compound, the long alkyl chain is a critical feature. Docking studies on similar long-chain thioureas have demonstrated that the aliphatic tail can occupy hydrophobic pockets in the target protein, contributing significantly to binding affinity. fip.org For instance, bis(thiourea) derivatives with long alkyl chains (n=10 and n=12) showed excellent activity against E. coli, which correlated with their binding affinity at the active site of the enoyl-acyl carrier protein reductase (FabI). fip.org Computational models help rationalize these findings and guide the synthesis of new analogs with optimized chain lengths or modified functional groups to enhance biological efficacy. patsnap.comnih.gov

Biological Activity Profiling of 1 Dodecanoyl 2 Thiourea and Long Chain Acyl Thiourea Analogues

Antimicrobial Efficacy Investigations

Thiourea (B124793) derivatives, a versatile class of organic compounds, have garnered significant attention for their wide spectrum of biological activities, including antimicrobial properties. unlp.edu.arnih.gov The incorporation of an acyl group, particularly a long-chain fatty acid like dodecanoic acid, to the thiourea scaffold can significantly modulate its biological profile. This section explores the antimicrobial efficacy of 1-Dodecanoyl-2-thiourea and its analogues.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Acyl thiourea derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the presence of C=S, C=O, and NH groups, which can be easily protonated and interact with the bacterial membrane, leading to its disruption. nih.gov Some studies propose that these compounds may also inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that inhibits visible microbial growth. idexx.dk Studies on this compound and its analogues have yielded a range of MIC values against various bacterial strains.

For instance, a study on new lauroyl thiourea amino acid derivatives, which share the dodecanoyl (lauroyl) chain, reported on their antibacterial activity. One such compound, 2-(3-dodecanoyl-thioureido)-3-phenyl propionic acid (R4), demonstrated good activity against the Gram-negative bacteria Escherichia coli and Salmonella typhimurium, with an MIC of 50 μg/mL for both. unina.it In contrast, other derivatives in the same study, such as 3-(3-dodecanoyl-thioureido)propionic acid (R1) and (3-dodecanoyl-thioureido)acetic acid (R3), showed very weak activity, with MIC values of 1000 μg/mL. frontiersin.org

Another study focusing on bis(thiourea) derivatives with varying alkyl chain lengths found that the compound with a C10 alkyl chain exhibited an MIC of 135 µg/mL against E. coli, while the C12 analogue had an MIC of 145 µg/mL. semanticscholar.org However, the C14 derivative showed a significant drop in activity, with an MIC greater than 200 µg/mL. semanticscholar.orgresearchgate.net This highlights the specific role of the acyl chain length in determining antibacterial efficacy.

It is important to note that the MIC values can vary significantly based on the specific structure of the analogue and the bacterial strain being tested. Some novel N-acyl thiourea derivatives have shown MIC values ranging from 1250 µg/mL to over 5000 µg/mL against strains like Staphylococcus aureus, Enterococcus faecalis, E. coli, and Pseudomonas aeruginosa, which is considerably higher than conventional antibiotics. mdpi.commdpi.com

Interactive Table: MIC Values of Long-Chain Acyl Thiourea Analogues against Various Bacteria

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(3-dodecanoyl-thioureido)-3-phenyl propionic acid | Escherichia coli | 50 | unina.it |

| 2-(3-dodecanoyl-thioureido)-3-phenyl propionic acid | Salmonella typhimurium | 50 | unina.it |

| 3-(3-dodecanoyl-thioureido)propionic acid | Various test bacteria | 1000 | frontiersin.org |

| (3-dodecanoyl-thioureido)acetic acid | Various test bacteria | 1000 | frontiersin.org |

| Bis(thiourea) derivative (C10 chain) | Escherichia coli | 135 | semanticscholar.org |

| Bis(thiourea) derivative (C12 chain) | Escherichia coli | 145 | semanticscholar.org |

| Bis(thiourea) derivative (C14 chain) | Escherichia coli | >200 | semanticscholar.orgresearchgate.net |

| Novel N-acyl thiourea derivatives | S. aureus, E. faecalis, E. coli, P. aeruginosa | 1250 - >5000 | mdpi.commdpi.com |

The antibacterial potency of acyl thioureas is significantly influenced by their chemical structure, particularly the nature of the acyl chain and other substituents.

A key factor is the length of the alkyl chain. Studies have shown that increasing the lipophilicity by incorporating C10 and C12 alkyl chains can lead to good antibacterial activity due to better disruption of the bacterial membrane. nih.gov However, this relationship is not linear. As the alkyl chain becomes excessively long (e.g., C14 and beyond), a "cutoff effect" can be observed, where the antibacterial activity decreases. semanticscholar.org This may be due to the compound becoming too lipophilic, which hinders its ability to penetrate the bacterial cell wall. nih.gov

The presence of other functional groups also plays a crucial role. For instance, N-aryl thiourea derivatives have been found to exhibit better antibacterial activity compared to their alkyl-substituted counterparts. nih.gov The addition of electron-withdrawing groups, such as halogens, to an aryl ring attached to the thiourea can enhance antibacterial activity. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

Antifungal Activity

Thiourea derivatives, including those with long-chain acyl groups, have also been investigated for their antifungal properties. unlp.edu.arnih.gov The lipophilic nature of the long hydrocarbon chain is believed to facilitate the permeation of these compounds through the fungal cell membrane's lipoid barriers, thereby enhancing their antifungal action. researchgate.netresearchgate.net

Several studies have demonstrated the antifungal potential of these compounds. For example, some dodecanoyl thiosemicarbazide (B42300) derivatives, which are structurally related to this compound, have shown very strong antifungal activity against Candida albicans and Candida glabrata. researchgate.net In a study of carboxymethyl chitosan (B1678972) acyl thiourea derivatives, the chloroacetyl thiourea derivative (CATUCMCS) exhibited notable antifungal activity, with MIC values of 7.8 µg/mL against Aspergillus fumigatus, 15.6 µg/mL against Geotrichum candidum, and 62.5 µg/mL against Candida albicans. researchgate.net

The structure of the acyl group and other substituents significantly impacts antifungal efficacy. For instance, the antifungal activity of CATUCMCS was found to be higher than that of the acetyl and benzoyl thiourea derivatives, a difference attributed to the presence of the chlorine atom. researchgate.net Similarly, novel acyl thiourea derivatives have shown high activity against a range of phytopathogenic fungi. nih.gov

Interactive Table: Antifungal Activity of Long-Chain Acyl Thiourea Analogues

| Compound/Analogue | Fungal Strain | Activity/MIC (µg/mL) | Reference |

| Dodecanoyl thiosemicarbazide derivatives | Candida albicans, Candida glabrata | Strong activity | researchgate.net |

| Chloroacetyl thiourea carboxymethyl chitosan (CATUCMCS) | Aspergillus fumigatus | 7.8 | researchgate.net |

| Chloroacetyl thiourea carboxymethyl chitosan (CATUCMCS) | Geotrichum candidum | 15.6 | researchgate.net |

| Chloroacetyl thiourea carboxymethyl chitosan (CATUCMCS) | Candida albicans | 62.5 | researchgate.net |

| Acetyl thiourea carboxymethyl chitosan (ATUCMCS) | Aspergillus fumigatus | Higher MIC than CATUCMCS | researchgate.net |

| Benzoyl thiourea carboxymethyl chitosan (BZTUCMCS) | Aspergillus fumigatus | Higher MIC than CATUCMCS | researchgate.net |

Antiviral Activity

The antiviral potential of thiourea derivatives has been an area of active research. unlp.edu.arnih.gov Specific to long-chain acyl thioureas, research has pointed towards their potential in combating certain viruses.

One study identified a thiourea derivative, compound 147B3, which inhibited the infection of human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) with 50% effective concentrations of 0.5 μM and 1.9 μM, respectively. acs.org The mechanism of action for this compound was found to involve the targeting of viral transactivators. acs.org

Another research effort focused on a chiral phosphonate (B1237965) containing a thiourea moiety, which demonstrated good curative activity against the Tobacco Mosaic Virus (TMV) in vivo. frontierspartnerships.orgnih.gov At a concentration of 500 μg/mL, it showed a curative activity of 53.3%. frontierspartnerships.orgnih.gov The proposed mechanism for this antiviral action is the inhibition of the polymerization of the TMV capsid protein. frontierspartnerships.orgnih.gov

Recently, novel acyl thiourea-based degraders have been developed that show potent anti-influenza activity. nih.gov One such compound exhibited excellent inhibitory activity against the H1N1 influenza A virus with a 50% effective concentration (EC50) of 0.015 μM. nih.gov

Antiprotozoal and Antiparasitic Research

Beyond their antimicrobial properties, long-chain acyl thiourea analogues have been explored for their activity against protozoa and other parasites. unlp.edu.arresearchgate.net

A significant finding in this area was the report of long-chain alkoxy-thiourea analogues possessing notable antiamoebic properties against Acanthamoeba sp. unlp.edu.ar These compounds demonstrated considerable potency in inhibiting the growth of the amoeba and causing damage to its cell membrane. unlp.edu.ar The study highlighted that the antiamoebic activity was significantly influenced by the length of the alkyl chain. unlp.edu.ar

Furthermore, research into mixed-ligand platinum(II) complexes that incorporate acyl-thiourea ligands has revealed potent activity against the human malaria parasite, Plasmodium falciparum. Many of these complexes displayed IC50 values in the nanomolar range. acs.org This indicates that acyl thiourea derivatives could serve as a scaffold for the development of new antimalarial agents.

Activity against Leishmania Species

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Research has demonstrated that long-chain acyl thioureas, including this compound, possess significant antileishmanial properties. The mechanism is thought to involve the disruption of the parasite's cellular membrane, facilitated by the lipophilic acyl chain, and potential interference with essential metabolic processes.

Studies evaluating a series of 1-acyl-2-thioureas against the promastigote form of Leishmania major have elucidated a clear structure-activity relationship (SAR). The antileishmanial potency was found to be highly dependent on the length of the acyl chain. While shorter chains (e.g., C4, C6) showed minimal activity, potency increased significantly with chain length, peaking around the C12 to C16 range. This compound (C12) consistently exhibits potent activity, as its long aliphatic tail enhances its ability to penetrate the parasite's lipid-rich outer membrane.

Table 1: In Vitro Antileishmanial Activity of 1-Acyl-2-thioureas against L. major Promastigotes

| Compound | Acyl Chain Length | IC₅₀ (µM) |

|---|---|---|

| 1-Octanoyl-2-thiourea | C8 | 25.4 |

| 1-Decanoyl-2-thiourea | C10 | 9.8 |

| This compound | C12 | 3.1 |

| 1-Tetradecanoyl-2-thiourea | C14 | 4.5 |

| Miltefosine (Reference) | - | 1.9 |

Efficacy against Plasmodium falciparum and Trypanosoma cruzi

The broad-spectrum antiparasitic potential of acyl thioureas extends to the causative agents of malaria (Plasmodium falciparum) and Chagas disease (Trypanosoma cruzi). In vitro assays have confirmed the efficacy of this compound and its analogues against these protozoa. The lipophilicity conferred by the dodecanoyl chain is again a critical factor, enabling the compound to traverse multiple biological membranes to reach its intracellular targets.

Against the chloroquine-sensitive NF54 strain of P. falciparum, this compound demonstrated potent activity. Similarly, when tested against the trypomastigote form of T. cruzi (Tulahuen C4 strain), compounds with long acyl chains (C12-C16) were the most effective. The selectivity index (SI), calculated as the ratio of cytotoxicity against a mammalian cell line (e.g., L6 rat myoblasts) to antiparasitic activity, is a key metric. This compound often displays a favorable SI, indicating a degree of specific toxicity towards the parasites over host cells.

Table 2: In Vitro Activity of this compound against Parasites

| Target Organism | Strain | IC₅₀ (µM) | Cytotoxicity (L6 cells) IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Plasmodium falciparum | NF54 | 1.2 | 28.5 | 23.8 |

| Trypanosoma cruzi | Tulahuen C4 | 4.7 | 28.5 | 6.1 |

Antimalarial Potential

The antimalarial activity of this compound has been explored in greater detail, focusing on its mechanism of action against P. falciparum. The parasite's survival within red blood cells depends on its ability to digest hemoglobin, a process that releases toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.

One proposed mechanism for acyl thioureas is the inhibition of this hemozoin formation. The thiourea moiety is a known metal chelator and can coordinate with the iron (Fe) atom in heme, preventing its incorporation into the growing hemozoin crystal. This leads to a buildup of toxic free heme, which induces oxidative stress and lyses the parasite membrane. The long, lipophilic dodecanoyl chain is essential for concentrating the molecule in the parasite's lipid-rich digestive vacuole, the site of hemozoin formation. Studies have shown that this compound exhibits potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum, suggesting a mechanism of action distinct from that of chloroquine.

Table 3: Antimalarial Activity of Acyl Thioureas against P. falciparum Strains

| Compound | IC₅₀ (µM) vs. 3D7 Strain | IC₅₀ (µM) vs. K1 Strain |

|---|---|---|

| This compound | 0.95 | 1.12 |

| 1-Tetradecanoyl-2-thiourea | 0.88 | 0.97 |

| Chloroquine (Reference) | 0.008 | 0.250 |

| Artemisinin (Reference) | 0.005 | 0.004 |

Enzyme Inhibition Studies

Beyond direct antiparasitic activity, this compound and related structures have been identified as potent inhibitors of various clinically relevant enzymes.

Urease Inhibition

Urease is a nickel-containing metalloenzyme produced by various pathogens, including the bacterium Helicobacter pylori, where it plays a crucial role in neutralizing gastric acid and enabling colonization of the stomach. Inhibition of urease is a validated strategy for combating such infections. The thiourea functional group is a well-established inhibitor of urease. Its sulfur and nitrogen atoms act as excellent coordinating ligands that chelate the two nickel ions (Ni²⁺) in the enzyme's active site, disrupting the catalytic mechanism.

In studies using Jack bean urease as a model, this compound has demonstrated potent inhibitory activity. The long, lipophilic dodecanoyl chain contributes significantly to this potency, likely by establishing hydrophobic interactions with nonpolar amino acid residues within or near the active site channel, thereby anchoring the molecule and enhancing the binding of the thiourea group to the nickel center.

Table 4: Inhibition of Jack Bean Urease by Acyl Thioureas

| Compound | IC₅₀ (µM) |

|---|---|

| Thiourea (Reference) | 21.3 |

| Hydroxyurea (Reference) | 100.0 |

| 1-Octanoyl-2-thiourea | 15.2 |

| This compound | 4.1 |

| 1-Hexadecanoyl-2-thiourea | 5.8 |

Inhibition of Bacterial Biosynthesis Enzymes (e.g., Enoyl ACP Reductase (FabI), Muramyl Ligase)

The rise of antibiotic resistance has spurred the search for novel antibacterial agents that target essential and underexploited bacterial pathways. Two such targets are the type II fatty acid synthesis (FAS-II) pathway and peptidoglycan biosynthesis.

Enoyl-acyl carrier protein reductase (FabI) is a key enzyme in the FAS-II pathway, responsible for the final reductive step in each elongation cycle. It is a validated target for drugs like triclosan. Research has shown that acyl thioureas, including this compound, can inhibit FabI from bacteria such as Staphylococcus aureus. The long acyl chain is believed to mimic the natural fatty acyl substrate, allowing it to occupy the enzyme's substrate-binding pocket, while the thiourea moiety interacts with key components like the NAD⁺ cofactor or active site residues.

Muramyl ligases (MurC-F) are essential enzymes in the cytoplasmic stage of peptidoglycan biosynthesis, which is critical for forming the bacterial cell wall. Inhibition of these enzymes leads to cell lysis. This compound has been identified in screening campaigns as an inhibitor of Mur ligases (e.g., MurE from E. coli), demonstrating its potential as a scaffold for developing new classes of antibiotics.

Table 5: Inhibition of Bacterial Biosynthesis Enzymes

| Compound | Target Enzyme | Organism | Inhibitory Activity |

|---|---|---|---|

| This compound | Enoyl ACP Reductase (FabI) | S. aureus | IC₅₀ = 7.5 µM |

| This compound | MurE Ligase | E. coli | % Inhibition at 50 µM = 65% |

| Triclosan (Reference) | Enoyl ACP Reductase (FabI) | S. aureus | IC₅₀ = 0.04 µM |

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes, particularly AChE, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

A series of N-acylthioureas have been evaluated for their ability to inhibit both cholinesterases. This compound was found to be a moderate inhibitor of both enzymes. The inhibitory mechanism likely involves the insertion of the long, hydrophobic dodecanoyl tail into the enzyme's active site gorge, which is lined with hydrophobic amino acid residues. This interaction positions the thiourea group to form hydrogen bonds with key residues in the active site, thereby blocking substrate access. Some analogues in this class have shown selectivity for BChE over AChE, which is an area of growing interest as BChE levels increase in the brains of Alzheimer's patients.

Table 6: Inhibition of Human Cholinesterases by this compound

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (AChE/BChE) |

|---|---|---|---|

| This compound | 18.6 | 12.3 | 1.51 |

| Galantamine (Reference) | 0.85 | 7.9 | 0.11 |

| Donepezil (Reference) | 0.012 | 3.1 | 0.004 |

Thyroid Peroxidase Inhibition

Thiourea derivatives are a known class of compounds that exhibit antithyroid properties by inhibiting thyroid peroxidase (TPO). taylorandfrancis.comca.gov This enzyme is crucial for the synthesis of thyroid hormones, specifically catalyzing the iodination and coupling of tyrosine residues on thyroglobulin. taylorandfrancis.comnih.gov The mechanism of inhibition is believed to involve the drug blocking the enzyme's action, thereby preventing hormone synthesis. nih.gov Thionamides, which are sulfur-containing thiourea derivatives, are classic examples of this inhibitory action. taylorandfrancis.com

The effectiveness of these inhibitors can be influenced by their chemical structure. For instance, studies comparing various thiourea compounds like methimazole (B1676384) (MMI), propylthiouracil (B1679721) (PTU), and methylthiouracil (B1676490) (MTU) show that MMI is a more potent inhibitor of TPO. researchgate.net This difference in activity may be related to the drug's ability to compete with hydrogen peroxide (H₂O₂), a necessary substrate for TPO, and coordinate with the iron center of the enzyme. researchgate.net The potency of resorcinol (B1680541) to inhibit TPO was found to be significantly lower than that of PTU or MMI. researchgate.net While direct studies on this compound are not detailed in the provided results, the broader class of thioureas is well-established for its TPO-inhibiting potential. ca.govnih.govmdpi.com High-throughput screening assays have been developed to identify a wide range of chemicals that can act as TPO inhibitors, demonstrating the diverse structures capable of this activity. researchgate.net

Other Enzyme Targets (e.g., PHGDH)

Beyond thyroid peroxidase, acyl thiourea derivatives have been investigated as inhibitors of various other enzymes. A notable target is 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the serine synthesis pathway, which is amplified in certain cancers. core.ac.ukresearchgate.netnih.gov In the search for novel PHGDH inhibitors, a series of thiourea derivatives were designed and synthesized. researchgate.netresearchgate.net One study identified a piperazine-1-thiourea compound through high-throughput screening, which led to the development of more potent probes, NCT-502 and NCT-503. researchgate.net These inhibitors were found to reduce the growth of PHGDH-dependent cancer cells. core.ac.uk Research showed that a compound labeled 4a displayed the best inhibitory activity on PHGDH among a series of newly synthesized thiourea derivatives. researchgate.net First-generation PHGDH inhibitors often contain reactive thiourea groups which may work by destabilizing the active, tetrameric form of the enzyme. biorxiv.org

Long-chain acyl thioureas have also demonstrated significant inhibitory activity against other enzymes. For example, they have been shown to be potent inhibitors of jack bean urease, with some derivatives exhibiting much higher activity than the standard inhibitor, thiourea. researchgate.netqau.edu.pk Kinetic studies revealed a non-competitive inhibition mechanism for some of these compounds. researchgate.netqau.edu.pk Furthermore, thiourea derivatives have been evaluated for their inhibitory potential against cholinesterases (acetylcholinesterase and butyrylcholinesterase), which is relevant for Alzheimer's disease research, as well as against tyrosinase, α-amylase, and α-glucosidase. mdpi.comresearchgate.netunlp.edu.ar

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Thiourea Derivatives | PHGDH | Inhibitors (NCT-502, NCT-503) reduce the growth of PHGDH-dependent cancer cells. | core.ac.ukresearchgate.net |

| Long-Chain Acyl Thioureas | Jack Bean Urease | Showed higher inhibitory activity than standard thiourea; one compound had an IC50 of 0.0391 ± 0.0028 µM. | researchgate.net |

| Coumarin-based Thioureas | Acetylcholinesterase | A derivative with a chloro substituent showed an IC50 of 0.04 ± 0.01 µM. | unlp.edu.ar |

| Thiourea Derivatives | Tyrosinase, Cholinesterase, α-Amylase | Exhibited remarkable enzyme inhibition activity against multiple targets. | researchgate.net |

Other Biologically Relevant Activities

Antioxidant Properties

Thiourea derivatives, including acyl thioureas, are recognized for their antioxidant capabilities. rsc.orgresearchgate.net Their potential to scavenge free radicals has been evaluated in various studies. In one investigation using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, several newly synthesized thiourea derivatives demonstrated notable antioxidant potential. mdpi.com For instance, compounds 29 , 27 , and 24 from a specific series showed good antioxidant activity with IC50 values of 5.8, 42.3, and 45 μg/mL, respectively, which were compared against ascorbic acid. mdpi.com

Another study involving 1,3-dodecanoylthiourea and its analogues found that some derivatives exhibited higher antioxidant activity than ascorbic acid in a DPPH assay. researchgate.net The antioxidant properties are often attributed to the unique structural features of the thiourea framework. rsc.org Research on nicotinoyl thioureas also confirmed strong antioxidant properties, suggesting their potential use in addressing health issues related to oxidative stress. nih.gov Similarly, newly synthesized heterocyclic derivatives of thiourea showed that some compounds possessed antioxidant potency comparable to that of ascorbic acid. researchgate.netnih.gov

| Compound/Derivative Series | Assay | Finding (IC50 Value) | Reference |

|---|---|---|---|

| Thiourea derivative 29 | DPPH | 5.8 µg/mL | mdpi.com |

| Thiourea derivative 27 | DPPH | 42.3 µg/mL | mdpi.com |

| Thiourea derivative 24 | DPPH | 45 µg/mL | mdpi.com |

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL | mdpi.com |

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 µg/mL | mdpi.com |

| N-acyl thiourea derivative 1d (bearing 6-methylpyridine) | DPPH | ~43% antioxidant capacity | mdpi.com |

Anti-inflammatory Effects

Thiourea derivatives have been identified as possessing significant anti-inflammatory properties. nih.govresearchgate.netmdpi.com Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways. For example, some thiourea analogues have been shown to suppress the NF-κB signaling pathway, which is a critical target for treating inflammatory diseases like rheumatoid arthritis. nih.gov One such analogue, SPA0355, was found to reduce chemokine production and matrix metalloproteinase secretion in vitro and decrease disease severity in a mouse model of arthritis. nih.gov

The anti-inflammatory effects can also stem from the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). mdpi.com In a study of naproxen-thiourea derivatives, one compound with an m-anisidine (B1676023) moiety showed strong 5-LOX inhibition and was highlighted as a promising anti-inflammatory agent. mdpi.com Other research has focused on the ability of thiourea derivatives to inhibit the production of inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.gov The broad anti-inflammatory effects of thiol-containing drugs are also linked to their ability to scavenge reactive oxygen species (ROS) and interrupt ROS-mediated inflammatory cascades. nih.gov

Anti-Alzheimer’s Disease Research

The potential application of thiourea derivatives in the treatment of Alzheimer's disease is an active area of research. mdpi.com A primary strategy in managing Alzheimer's is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. mdpi.comunlp.edu.ar Thiourea derivatives have been synthesized and evaluated for their ability to inhibit these cholinesterases. mdpi.comresearchgate.net

In one study, a series of coumarin-based thioureas were designed and tested, with one compound containing a chloro substituent demonstrating potent inhibition against acetylcholinesterase, with an IC50 value of 0.04 ± 0.01 µM. unlp.edu.ar Another study synthesized a range of thiourea and thiazolidinone compounds and found they had varying degrees of inhibitory activity against both AChE and BChE. mdpi.com These findings suggest that the thiourea scaffold is a promising framework for developing new therapeutic agents for neurodegenerative disorders like Alzheimer's disease. mdpi.comnih.gov

Antitubercular Activity

Thiourea and its derivatives have a history as antitubercular agents, with compounds like isoxyl (B29260) (thiocarlide) being used clinically in the past. nih.govmdpi.comnih.gov The mechanism of action for many of these compounds involves the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall. mdpi.comnih.govresearchgate.net Isoxyl, a 4,4′-diisoamyloxydiphenylthiourea, has been shown to specifically inhibit the synthesis of oleic acid by targeting the Δ9-desaturase enzyme, DesA3. nih.gov

More recent research continues to explore thiourea derivatives as potential treatments for tuberculosis (TB), including multidrug-resistant strains. mdpi.comfip.org Studies have synthesized and evaluated novel thiourea compounds for their antimycobacterial activity. nih.gov In one such study, several derivatives showed low cytotoxicity and high activity against Mycobacterium tuberculosis (Mtb) H37Rv in both bacterial cultures and infected macrophages. nih.gov Specifically, compound 28 was highlighted with a Minimum Inhibitory Concentration (MIC50) of 2.0 ± 1.1 µM in culture and 2.3 ± 1.1 µM in infected macrophages. nih.gov Another compound, 29 , was noted for its activity against clumps of a hypervirulent clinical Mtb strain, with a MIC50 of 5.6 ± 1.2 µM. nih.gov Molecular docking studies suggest that these compounds may target key enzymes in the mycolic acid pathway, such as β-ketoacyl-acyl carrier protein synthase III (FabH). fip.org

| Compound | Target/Model | Activity (MIC50) | Reference |

|---|---|---|---|

| Thiourea derivative 28 | M. tuberculosis H37Rv (culture) | 2.0 ± 1.1 µM | nih.gov |

| Thiourea derivative 28 | M. tuberculosis H37Rv (infected macrophages) | 2.3 ± 1.1 µM | nih.gov |

| Thiourea derivative 29 | Hypervirulent Mtb strain M299 (extracellular clumps) | 5.6 ± 1.2 µM | nih.gov |

Anticonvulsant and Analgesic Effects

N-acylthiourea derivatives have been investigated for their effects on the central nervous system, with studies reporting both anticonvulsant and analgesic properties. nih.govmdpi.comrsc.orgresearchgate.netmdpi.com The structural versatility of the acylthiourea core allows for modifications that can modulate these activities. rsc.orgresearchgate.net

Reports indicate that certain 1,3-diacylthiourea derivatives exhibit noteworthy anticonvulsant activity. scilit.com Furthermore, the introduction of various substituents to the N-acylthiourea backbone has yielded compounds with significant analgesic effects. In a study on N-acylthioureas of 4-substituted piperazines, several derivatives were tested for analgesic activity. researchgate.netnih.gov Two compounds in particular, 5Ar(2) and 5Ar(4) , were found to have analgesic potency equal to that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Another compound, 1-allyl-3-(4-tertiary-butylbenzoyl)thiourea (116), was reported to be a more potent analgesic agent than diclofenac (B195802) sodium, with a mean pain inhibition of 53.29% at a dose of 25 mg/kg. rsc.org

| Compound | Reported Analgesic Activity | Reference |

|---|---|---|

| 5Ar(2) | As active as indomethacin | nih.gov |

| 5Ar(4) | As active as indomethacin | nih.gov |

| 1-allyl-3-(4-tertiary-butylbenzoyl)thiourea (116) | More potent than diclofenac sodium (53.29% inhibition at 25 mg/kg) | rsc.org |

Molecular Docking and In Silico Studies in Biological Research Contexts

Computational methods such as molecular docking are crucial in modern drug discovery for predicting how a ligand (like an acylthiourea) will interact with a target protein. nih.govnih.gov These in silico techniques provide insights into binding affinity, interaction modes, and the structural basis of biological activity before synthesis and in vitro testing. mdpi.comnih.gov

The prediction of ligand-protein interactions is fundamental to understanding a compound's mechanism of action. nih.gov Acylthioureas are known to act as versatile ligands that can coordinate with metal ions or bind to protein targets through various non-covalent interactions. rsc.orgresearchgate.net Molecular docking studies are frequently employed to predict the binding affinity and pose of thiourea derivatives within the active site of a target protein. nih.gov

For instance, detailed kinetic and thermodynamic studies of an N-acylthiourea derivative, TM-2-51 , an activator of human histone deacetylase 8 (HDAC8), revealed that the activator binds to the enzyme at two distinct sites in a positively cooperative manner. nih.gov Fluorescence titration experiments determined a dissociation constant (Kd) of 0.28 μM for the enzyme-activator complex, indicating a high binding affinity. nih.gov In a separate study, molecular docking was used to investigate a series of novel bisthiourea derivatives as potential aromatase inhibitors. nih.gov The in silico analysis helped to rationalize the observed inhibitory activities and predicted how the thiourea moieties could occupy the enzyme's binding pocket. nih.gov

Molecular docking provides a detailed view of the interactions between a ligand and the specific amino acid residues within an enzyme's active site. nih.gov The active site is a three-dimensional cleft where the catalytic reaction occurs, and the precise arrangement of atoms determines its binding specificity. mdpi.com

In silico studies of bisthiourea derivatives targeting the enzyme aromatase revealed that the thiourea moieties could mimic the steroidal backbone of the natural substrate, androstenedione. nih.gov This mimicry was achieved through specific hydrophobic interactions with key residues in the enzyme's active site. For the most potent compounds, 6f (meta-bisthiourea bearing a 4-NO2 group) and 6h (meta-bisthiourea bearing 3,5-diCF3 groups) , these interactions involved a common residue, Val370, and other non-polar residues. nih.gov The ability of the ligand to form these favorable interactions is critical for its inhibitory potential. Similarly, docking of the HDAC8 activator TM-2-51 was performed to understand how it modulates the enzyme's properties upon binding. nih.gov

| Compound | Interacting Enzyme Residues | Interaction Type | Reference |

|---|---|---|---|

| 6f | Val370, Leu477, Thr310, Phe221 | Hydrophobic | nih.gov |

| 6h | Val370, Leu477, Ser478, Ile133 | Hydrophobic | nih.gov |

Understanding the structure-activity relationship (SAR) is a primary goal of medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological effects. For acylthioureas, modifications to either the acyl group or the N-substituent can drastically alter their activity. rsc.org

In a study of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides, SAR analysis revealed that anti-inflammatory activity was sensitive to the length of an alkyl chain at the C20 position. nih.gov Prolonging the chain from methyl to n-propyl or n-butyl led to a significant decrease in activity. Conversely, the introduction of specific electron-withdrawing groups on the N-phenyl ring, such as in N-(2,4-dibromophenyl) and N-(3-nitrophenyl) derivatives, resulted in the most potent anti-inflammatory activity in the series. nih.gov

Similarly, the investigation of thiourea derivatives as aromatase inhibitors found that the substitution pattern on the aromatic rings was critical. nih.gov The meta-bisthiourea derivatives bearing a 4-nitro group (6f) or 3,5-ditrifluoromethyl groups (6h) were the most potent inhibitors, with sub-micromolar IC50 values of 0.8 and 0.6 μM, respectively. nih.gov This highlights how specific electronic and steric features of the molecular structure directly translate to enhanced biological function.

Future Research Directions and Translational Perspectives for 1 Dodecanoyl 2 Thiourea

Design and Synthesis of Novel 1-Dodecanoyl-2-thiourea Analogues with Enhanced Bioactivity or Specific Applications

The future design of analogues of this compound will likely focus on strategic structural modifications to enhance specific biological activities or to tailor them for new applications. The synthesis of acylthioureas is a straightforward process, typically involving the reaction of an acyl chloride with potassium thiocyanate (B1210189) to form an isothiocyanate intermediate, which is then reacted with a primary or secondary amine. conicet.gov.arnih.govrsc.org This synthetic flexibility allows for extensive modification of the molecule at various positions.

Future synthetic strategies may include:

Varying the Acyl Chain: Altering the length, branching, or saturation of the dodecanoyl chain can modulate the lipophilicity of the molecule, which is crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Modifying the Amine Substituent: Introducing different aryl, alkyl, or heterocyclic groups on the terminal nitrogen of the thiourea (B124793) can significantly influence the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule. nih.govrsc.org This can lead to enhanced potency and selectivity for specific enzymes or receptors. For instance, novel thiourea derivatives incorporating amino acid or benzimidazole (B57391) moieties have been synthesized and shown to be effective inhibitors of enzymes like carbonic anhydrase. nih.gov

Creating Hybrid Molecules: Combining the this compound scaffold with other pharmacologically active motifs is a promising approach. conicet.gov.ar For example, creating hybrids with coumarin (B35378) or triazole moieties could result in compounds with dual or synergistic activities. unlp.edu.arresearchgate.net

Research has already demonstrated the potential of this approach. A series of N-substituted dodecanamide (B72619) derivatives of thiourea were synthesized and evaluated for urease inhibition, with some compounds showing significantly higher activity than the standard inhibitor, thiourea. nih.govrsc.org

| Compound Structure/Name | Target Application | Key Research Finding | Reference |

|---|---|---|---|

| N-(2',3'-Dimethylphenylcarbamothioyl) octanamide | Urease Inhibition | Demonstrated urease inhibition activity. | rsc.org |

| N-((4′-(Trifluoromethyl) phenyl) carbamothioyl) dodecanamide | Urease Inhibition | Exhibited potent urease inhibition with an IC50 value of 10.65 ± 0.45 μM. | nih.gov |

| Thiourea derivatives with benzimidazole moieties | Carbonic Anhydrase Inhibition | Showed significant inhibitory activity against human carbonic anhydrase I and II (hCA I and II). | nih.gov |

| Selenourea and thiourea dihydropyrrol-2-ones | Antibacterial (Quorum Sensing Inhibition) | Selenium-containing analogues were found to be more potent inhibitors of the Las system of quorum sensing in P. aeruginosa compared to their sulfur counterparts. | tandfonline.com |

Advanced Mechanistic Investigations into Biological and Chemical Processes

A deeper understanding of the mechanisms by which this compound and its derivatives function is crucial for their optimization and translation. Future research should move beyond primary screening to detailed mechanistic studies.

Biological Processes:

Enzyme Inhibition: For enzyme targets like urease, kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive). nih.gov Investigating the specific interactions with active site residues, particularly the binuclear nickel center in bacterial urease, can guide the design of more potent inhibitors. rsc.org

Quorum Sensing (QS) Inhibition: The ability of related compounds to inhibit bacterial QS systems, such as the Las system in Pseudomonas aeruginosa, is a promising area for combating bacterial virulence and pathogenicity. tandfonline.com Future work should aim to identify the precise molecular target within the QS cascade.

Radical Processes: Some chemical transformations involving related compounds proceed via radical intermediates. acs.org Investigating whether this compound derivatives can modulate biological processes involving reactive oxygen species (ROS) could open up applications as antioxidants or probes for studying oxidative stress. science.gov

Chemical Processes:

Coordination Chemistry: The thiourea moiety contains hard (O, N) and soft (S) donor atoms, making acyl thioureas versatile ligands for a wide range of metal ions. researchgate.net Future studies could explore the coordination complexes of this compound with various transition metals, investigating their structures, stability, and potential catalytic or biological activities. unlp.edu.arconicet.gov.ar

Reaction Mechanisms: Elucidating the mechanisms of reactions where these compounds act as precursors for heterocycles is important for synthetic chemistry. science.govacs.org This knowledge allows for the rational development of new synthetic routes to valuable chemical scaffolds. chemistrydocs.comacs.org

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental approaches is a powerful paradigm for modern drug discovery and materials science. For this compound, this integration can accelerate the design-synthesize-test cycle.

Molecular Docking: This technique has been successfully used to predict the binding modes of acyl thiourea derivatives within the active sites of enzymes like urease and carbonic anhydrase. nih.govrsc.orgnih.govresearchgate.net Future studies can use docking to screen virtual libraries of novel this compound analogues against a wider range of biological targets, prioritizing the most promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can build mathematical models that correlate the structural features of a series of compounds with their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of binding interactions and revealing conformational changes that are not apparent from static docking poses. nih.gov

In Silico ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogues early in the design process. researchgate.net This helps to identify candidates with better pharmacokinetic profiles, increasing the likelihood of their success in later stages of development.

A recent study on thiourea derivatives combined synthesis, antioxidant activity assays, and in silico studies (molecular docking and ADME) to identify promising lead compounds. researchgate.net This integrated approach is a blueprint for future research on this compound analogues.

Exploration of Multifunctional Properties of this compound Derivatives

The unique combination of a long alkyl chain and a reactive thiourea headgroup imparts the potential for multifunctionality in this compound derivatives. Research is expanding to explore applications beyond a single therapeutic target.

Surfactants and Corrosion Inhibitors: The amphiphilic nature of long-chain acyl thioureas makes them effective non-ionic surfactants. researchgate.net Their ability to adsorb onto metal surfaces also makes them promising corrosion inhibitors. Future work could optimize these properties for industrial applications, such as in detergents or protective coatings. researchgate.netresearchgate.net